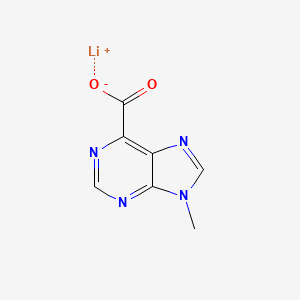
Lithium 9-methyl-9H-purine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 9-methyl-9H-purine-6-carboxylate: is a chemical compound with the molecular formula C7H6N4O2Li It is a lithium salt of 9-methyl-9H-purine-6-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 9-methyl-9H-purine-6-carboxylate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with a lithium-containing reagent. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: Lithium 9-methyl-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various reduced forms of the purine ring.
科学的研究の応用
Chemistry: In chemistry, lithium 9-methyl-9H-purine-6-carboxylate is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound has potential applications in biological research, particularly in studies involving purine metabolism and signaling pathways. It may be used to investigate the role of purine derivatives in cellular processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. It may have applications in the treatment of certain neurological disorders due to its lithium content, which is known to have mood-stabilizing properties.
Industry: The compound can be used in various industrial applications, including the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of lithium 9-methyl-9H-purine-6-carboxylate involves its interaction with molecular targets in the body. The lithium ion can modulate various signaling pathways, including those involving neurotransmitters and second messengers. The purine moiety of the compound may also interact with enzymes and receptors involved in purine metabolism, influencing cellular functions.
類似化合物との比較
Lithium 9H-purine-6-carboxylate: Similar to lithium 9-methyl-9H-purine-6-carboxylate but lacks the methyl group.
Lithium 9-ethyl-9H-purine-6-carboxylate: Contains an ethyl group instead of a methyl group.
Lithium 9-methyl-9H-purine-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness: this compound is unique due to the presence of both lithium and the 9-methyl-9H-purine-6-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
lithium;9-methylpurine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQSXETXKGZVRJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2939222.png)
![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)
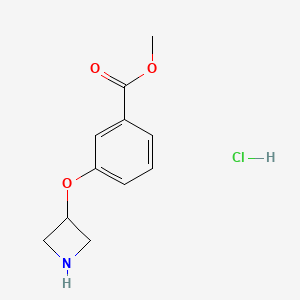
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B2939226.png)
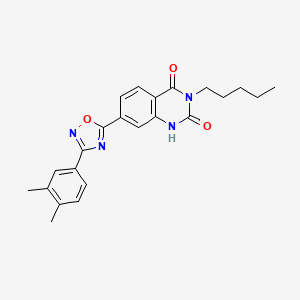
![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)
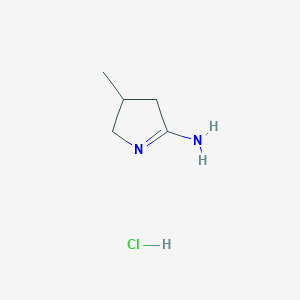
![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)
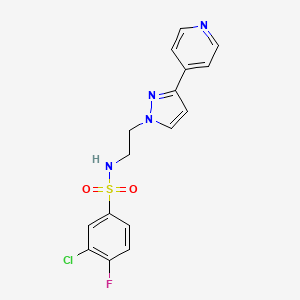
![3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2939238.png)
![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis](/img/structure/B2939240.png)
![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)
